molecular formula C16H17N B1267365 2-(4-Phenylphenyl)pyrrolidine CAS No. 5424-66-8

2-(4-Phenylphenyl)pyrrolidine

Cat. No. B1267365
CAS RN: 5424-66-8
M. Wt: 223.31 g/mol
InChI Key: VFTXXPDSXZVEAD-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of 2-(4-Phenylphenyl)pyrrolidine includes 38 bonds in total, with 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of 2-(4-Phenylphenyl)pyrrolidine is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Pyrrolidine derivatives have been reported to have various biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These compounds are present in many natural products and pharmacologically important agents .

    Antimicrobial and Antifungal Properties

    Pyrrolidine derivatives have been found to have antimicrobial and antifungal properties . The specific methods of application and experimental procedures would depend on the type of microorganism being targeted, the context of the research, and the specific derivative being used .

    Antiviral Properties

    Some pyrrolidine derivatives have been found to have antiviral properties . These compounds could potentially be used in the development of new antiviral drugs .

    Anticancer Properties

    Pyrrolidine derivatives have been reported to have anticancer properties . These compounds could potentially be used in the development of new anticancer drugs .

    Anti-inflammatory Properties

    Pyrrolidine derivatives have been found to have anti-inflammatory properties . These compounds could potentially be used in the development of new anti-inflammatory drugs .

    Anticonvulsant Properties

    Pyrrolidine derivatives have been found to have anticonvulsant properties . These compounds could potentially be used in the development of new anticonvulsant drugs .

    Cholinesterase Inhibition and Carbonic Anhydrase Inhibition

    Pyrrolidine derivatives have been found to have cholinesterase inhibition and carbonic anhydrase inhibition properties . These compounds could potentially be used in the development of new drugs for diseases related to these enzymes .

    Antihyperglycemic Properties

    Pyrrolidine derivatives have been found to have antihyperglycemic properties . These compounds could potentially be used in the development of new drugs for the treatment of diabetes .

    Antimicrobial and Antifungal Properties

    Pyrrolidine derivatives have been found to have antimicrobial and antifungal properties . These compounds could potentially be used in the development of new antimicrobial and antifungal drugs .

Safety And Hazards

While specific safety and hazard information for 2-(4-Phenylphenyl)pyrrolidine was not found, general safety measures for handling pyrrolidine compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Pyrrolidine and its derivatives, including 2-(4-Phenylphenyl)pyrrolidine, have shown promise in various areas of pharmacology, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The future of these compounds lies in further exploration of their therapeutic potential and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(4-phenylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11,16-17H,4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTXXPDSXZVEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279318
Record name 2-(4-phenylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenyl)pyrrolidine

CAS RN

5424-66-8
Record name MLS000737973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-phenylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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